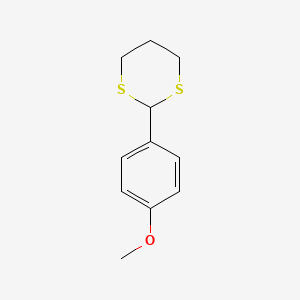

2-(4-Methoxyphenyl)-1,3-dithiane

Descripción general

Descripción

2-(4-Methoxyphenyl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring substituted with a 4-methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-1,3-dithiane typically involves the reaction of 4-methoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently cyclized to form the dithiane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the dithiane ring. Reagents such as sodium hydride and alkyl halides are commonly employed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted dithiane derivatives.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Building Block for Complex Molecules

2-(4-Methoxyphenyl)-1,3-dithiane serves as a crucial building block in organic synthesis. Its unique dithiane structure allows chemists to construct complex molecules efficiently. It is particularly useful in reactions such as cross-coupling and nucleophilic substitutions, where it can act as both a nucleophile and an electrophile depending on the reaction conditions .

Reactions and Yields

Research has shown that this compound can be effectively utilized in palladium-catalyzed reactions to form diaryl ketones and other derivatives. For instance, studies indicate that using NaN(SiMe₃)₂ at elevated temperatures can enhance yields significantly in cross-coupling reactions involving aryl bromides .

Pharmaceutical Development

Potential Therapeutic Applications

The compound is being investigated for its potential in drug design due to its unique structural properties that may confer biological activity. Studies suggest that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration .

Mechanism of Action

Its mechanism of action involves interactions with cellular targets, potentially modulating various biochemical pathways. This capability highlights its importance in developing new therapeutic agents aimed at treating complex diseases.

Material Science

Development of Advanced Materials

In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring specific mechanical and thermal properties .

Agricultural Chemistry

Formulation of Agrochemicals

The compound shows promise in agricultural chemistry for formulating effective agrochemicals. Its chemical interactions can enhance the efficacy of pesticides and herbicides, contributing to improved agricultural productivity .

Analytical Chemistry

Use in Analytical Methods

Researchers utilize this compound in various analytical techniques, including chromatography. Its ability to separate and identify compounds in complex mixtures makes it valuable for analytical applications .

Summary Table of Applications

| Field | Application |

|---|---|

| Synthetic Chemistry | Building block for complex molecules; used in cross-coupling reactions with high yields |

| Pharmaceutical Development | Investigated for antimicrobial and anticancer properties; potential therapeutic applications |

| Material Science | Development of polymers and coatings with specific stability requirements |

| Agricultural Chemistry | Enhancing effectiveness of pesticides and herbicides |

| Analytical Chemistry | Employed in chromatography for compound separation and identification |

Case Study 1: Cross-Coupling Reactions

In a study published by researchers exploring palladium-catalyzed reactions, this compound was used to couple with various aryl bromides. The study achieved yields up to 96% under optimized conditions, showcasing the compound's effectiveness as a synthetic intermediate .

Case Study 2: Anticancer Activity

Another investigation focused on the biological activity of this compound revealed its potential as an anticancer agent. The compound was tested against several cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dithiane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its biological activities are thought to be mediated through its interaction with cellular proteins and enzymes, leading to modulation of cellular processes.

Comparación Con Compuestos Similares

- 4-Methoxyphenyl isocyanate

- 2-(4-Methoxyphenyl)malonaldehyde

- 4-Methoxyphenylglyoxal

Comparison: 2-(4-Methoxyphenyl)-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical properties compared to other similar compounds For example, 4-Methoxyphenyl isocyanate and 2-(4-Methoxyphenyl)malonaldehyde do not possess the dithiane ring, resulting in different reactivity and applications

Actividad Biológica

2-(4-Methoxyphenyl)-1,3-dithiane is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 24588-72-5

- Molecular Formula : C10H12S2O

| Property | Value |

|---|---|

| Molecular Weight | 200.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Palladium-Catalyzed Cross-Coupling Reactions :

- Electrochemical Methods :

Table 2: Synthesis Yields

Anticancer Activity

Some studies suggest that dithiane derivatives may possess anticancer properties. For instance, compounds containing sulfur heterocycles have been investigated for their potential to inhibit cancer cell proliferation. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell cycle regulation .

Case Studies

- In Vitro Studies :

- Mechanistic Insights :

Table 3: Summary of Biological Activities

Análisis De Reacciones Químicas

Oxidation Reactions

The dithiane ring undergoes selective oxidation to form sulfoxides or sulfones, key intermediates in medicinal chemistry:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogen peroxide | CH₃CN, RT, 6 h | 2-(4-Methoxyphenyl)-1,3-dithiane-5-sulfoxide | 78% | |

| m-CPBA | DCM, 0°C → RT, 2 h | This compound-5,5-dioxide | 92% |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur atoms, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The methoxy group stabilizes intermediates through resonance .

Deprotection to Carbonyl Derivatives

The dithiane ring serves as a protective group for aldehydes/ketones, removable under mild acidic conditions:

| Deprotection System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Polyphosphoric acid (PPA) + AcOH | 25–45°C, 3–8 h | 4-Methoxybenzaldehyde | 85–94% | |

| BF₃·Et₂O | DCM, RT, 2 h | 4-Methoxybenzophenone | 76% |

-

Key Observation : PPA/AcOH enables efficient deprotection without requiring harsh reagents like Hg²⁺, aligning with green chemistry principles .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings exploit the dithiane’s nucleophilic character:

Table: Palladium-Catalyzed Arylation of this compound

-

Scope : Electron-rich and electron-deficient aryl bromides are compatible, with yields influenced by steric and electronic effects .

Nucleophilic Alkylation

The dithiane acts as a masked carbonyl equivalent, enabling alkylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| n-BuLi, THF, –78°C | R-X (alkyl halide) | 2-Alkyl-2-(4-methoxyphenyl)-1,3-dithiane | 65–89% | |

| Grignard Reagents | Et₂O, RT | 2-Aryl-2-(4-methoxyphenyl)-1,3-dithiane | 70–82% |

-

Application : Used to synthesize branched aldehydes after deprotection, pivotal in natural product synthesis .

Photochemical Reactions

Visible-light-mediated reactions enable dithioacetalization and functionalization:

-

Advantage : Photoredox catalysis avoids toxic metals and enables precise control over reaction pathways .

Biological Activity Modulation

Derivatives exhibit bioactivity through sulfur-mediated interactions:

-

Antimicrobial Activity : Sulfone derivatives show MIC values of 8–16 µg/mL against S. aureus.

-

Anticancer Potential : IC₅₀ values of 12–25 µM reported for sulfoxides in HeLa cells.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEZXIFHJBJBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179331 | |

| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24588-72-5 | |

| Record name | 2-(4-Methoxyphenyl)-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24588-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024588725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.